molecular formula C19H15BrN2O4 B2727404 7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 899217-71-1

7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B2727404
CAS No.: 899217-71-1
M. Wt: 415.243
InChI Key: FKLIMTNFIBYSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines This compound is characterized by the presence of a bromine atom, a dimethoxyphenyl group, and a chromeno-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the bromination of 3,4-dimethoxyphenylacetone using brominating agents like bromine or N-bromosuccinimide (NBS) in an organic solvent . The brominated intermediate is then subjected to cyclization with a suitable pyrimidine derivative under acidic or basic conditions to form the chromeno-pyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization and Ring-Opening: The chromeno-pyrimidinone core can participate in cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of 7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-phenylethynyl-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
  • 7-azido-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
  • 7-nitro-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Uniqueness

The presence of the bromine atom in 7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one imparts unique reactivity and electronic properties compared to its analogs. This makes it particularly useful in applications where specific interactions with biological or electronic systems are required.

Properties

IUPAC Name

7-bromo-2-(3,4-dimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4/c1-24-15-5-3-10(9-16(15)25-2)17-21-18(23)13-8-11-7-12(20)4-6-14(11)26-19(13)22-17/h3-7,9H,8H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLIMTNFIBYSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.